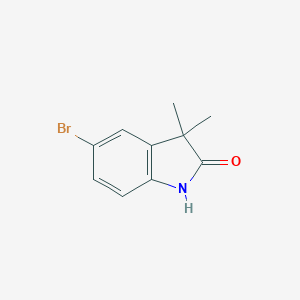

5-Bromo-3,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHSJOIHTKPUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476547 | |

| Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120902-45-6 | |

| Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 120902-45-6

This technical guide provides a comprehensive overview of 5-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities, with a focus on its emerging role as a scaffold for anticancer agents.

Core Properties and Data

This compound is a brominated derivative of an indolinone core structure. The introduction of a bromine atom and two methyl groups to the indolinone scaffold significantly influences its chemical and biological characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computational predictions provide valuable insights.

| Property | Value | Source |

| CAS Number | 120902-45-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[1] |

| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |

| logP | 2.6788 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Spectroscopic Data

Note: The following data is for 5-bromo-3-methyl-1H-indole and is provided for comparative purposes.

| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (NH) | ~8.1 | Broad Singlet |

| H-4 | 7.758 | Doublet |

| H-2 | 7.254 | Triplet |

| H-6 | 7.204 | Doublet of Doublets |

| H-7 | 7.147 | Doublet |

| H-3 | 6.470 | Triplet |

| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |

| C-7a | 134.96 |

| C-3a | 130.22 |

| C-2 | 124.76 |

| C-6 | 122.95 |

| C-4 | 121.64 |

| C-5 | 112.50 |

| C-7 | 111.60 |

| C-3 | 111.52 |

| CH₃ | 9.64 |

Synthesis and Experimental Protocols

The synthesis of 5-bromoindole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not extensively published, a general method can be extrapolated from the synthesis of similar compounds. A plausible synthetic route would involve the bromination of 3,3-dimethylindolin-2-one.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoindole derivative, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Derivatives of the bromoindole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The core structure of this compound makes it a promising candidate for further investigation and development in this area.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromo-substituted indolinones. These compounds often exert their effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. While specific IC₅₀ values for this compound are not yet widely reported, related compounds have shown significant activity against various cancer cell lines. For instance, certain 5-bromo-7-azaindolin-2-one derivatives have exhibited potent antitumor activity, with some compounds being more potent than the established drug Sunitinib against cell lines such as HepG2, A549, and Skov-3.[2][3]

Inhibition of Signaling Pathways

A primary mechanism of action for many indolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are key regulators of angiogenesis and cell proliferation, respectively, and their dysregulation is a hallmark of many cancers.

The following diagrams illustrate the general signaling pathways of VEGFR-2 and EGFR and the proposed inhibitory action of bromoindole derivatives.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, standardized in vitro assays are essential. The following sections provide detailed methodologies for common assays used in cancer drug discovery.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of this compound against specific kinases like VEGFR-2 or EGFR.

Objective: To determine the concentration of the compound that inhibits the activity of a target kinase by 50% (IC₅₀).

Materials:

-

Recombinant human VEGFR-2 or EGFR kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value by plotting inhibition against compound concentration.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features suggest a potential for inhibiting key signaling pathways involved in cancer progression. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Bromo-3,3-dimethylindolin-2-one. This molecule is of interest to researchers in medicinal chemistry and drug development due to its core structure, which is found in various biologically active compounds. This document details the synthetic route, experimental protocols, and analytical characterization of this compound.

Core Compound Information

| Property | Value |

| IUPAC Name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |

| Synonyms | 5-Bromo-3,3-dimethyloxindole |

| CAS Number | 120902-45-6 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Canonical SMILES | CC1(C2=C(NC1=O)C=C(C=C2)Br)C |

Synthesis

The synthesis of this compound is achieved through the electrophilic bromination of 3,3-dimethylindolin-2-one. The presence of the electron-donating amino group in the oxindole ring directs the bromination to the para position (C5).

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3,3-dimethylindolin-2-one

-

Bromine

-

Sodium Acetate

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylindolin-2-one and sodium acetate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in searched literature |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected characteristic peaks based on its structure are outlined below.

¹H NMR Spectroscopy (Expected Chemical Shifts):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH (Amide) | 8.0 - 9.0 | Broad Singlet |

| H-4 | ~7.5 | Doublet |

| H-6 | ~7.3 | Doublet of Doublets |

| H-7 | ~6.8 | Doublet |

| -C(CH₃)₂ | ~1.3 | Singlet |

¹³C NMR Spectroscopy (Expected Chemical Shifts):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | 180 - 185 |

| C-7a | 140 - 145 |

| C-3a | 130 - 135 |

| C-6 | 128 - 132 |

| C-4 | 125 - 130 |

| C-7 | 110 - 115 |

| C-5 | 110 - 115 |

| C-3 | 45 - 50 |

| -C(CH₃)₂ | 25 - 30 |

Infrared (IR) Spectroscopy (Expected Absorption Bands):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3300 |

| C=O Stretch (Amide) | 1680 - 1720 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

[M]⁺: m/z ≈ 239

-

[M+2]⁺: m/z ≈ 241

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided synthetic protocol offers a straightforward method for the preparation of this compound. The expected analytical data serves as a reference for researchers to confirm the identity and purity of their synthesized product. This information is valuable for the further exploration of this and related compounds in the context of drug discovery and development.

An In-depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, substituted indolinone core makes it a valuable scaffold and a key intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and, most notably, the synthetic utility of this compound as documented in recent patent literature. While direct biological activity data for this specific compound is limited in the public domain, its role as a precursor to potent and selective therapeutic agents, such as EGFR degraders and Thyroid Hormone Receptor-β (THR-β) modulators, is well-established.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic organic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [2] |

| CAS Number | 120902-45-6 | [1] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| SMILES | CC1(C2=C(C=C(Br)C=C2)NC1=O)C |

Synthesis and Experimental Protocols

This compound is primarily utilized as a building block in multi-step synthetic sequences. The following sections detail its application in the synthesis of advanced pharmaceutical intermediates, as described in patent literature.

Role in the Synthesis of Diacylglyceride O-Acyltransferase 2 (DGAT2) Inhibitors

In the development of novel DGAT2 inhibitors for conditions such as hepatic steatosis and type-2 diabetes, this compound serves as a key starting material for the introduction of a carboxamide moiety at the 5-position of the indolinone ring.

Experimental Protocol: Carbonylation Reaction

A detailed experimental protocol for the carbonylation of this compound is provided in patent WO2022076496A1.[3]

-

Reaction Scheme:

Carbonylation of this compound. -

Procedure: To a solution of this compound (700 mg, 2.92 mmol) in methanol (30 mL), triethylamine (TEA) (1.219 mL, 8.75 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (320 mg, 0.437 mmol) were added under an argon atmosphere at 25 °C.[3] The reaction mixture was then stirred at 80 °C under a carbon monoxide (CO) atmosphere (50 psi) for 15 hours.[3] Completion of the reaction was monitored by LCMS, after which the mixture was poured into water.[3]

Application in the Synthesis of EGFR Degraders

This compound is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Experimental Protocol: Buchwald-Hartwig Amination

Patent WO2022171123A1 describes a Buchwald-Hartwig amination reaction to couple a piperidine moiety to the indolinone core.[4]

-

Reaction Scheme:

Buchwald-Hartwig amination for EGFR degrader synthesis. -

Procedure: A mixture of 1-(2,6-bis(benzyloxy)pyridin-3-yl)-5-bromo-3,3-dimethylindolin-2-one (1.0 g, 1.889 mmol), tert-butyl piperidine-4-carboxylate (419.9 mg, 2.267 mmol), cesium carbonate (Cs₂CO₃) (923.1 mg, 2.833 mmol), XPhos (180.1 mg, 0.378 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (173.0 mg, 0.189 mmol) in dioxane (20 mL) was stirred overnight at 110 °C under a nitrogen atmosphere.[4] The resulting mixture was filtered, and the filter cake was washed with ethyl acetate.[4] The filtrate was concentrated under reduced pressure, and the residue was purified.[4]

Use in the Synthesis of THR-β Modulators

The synthesis of selective Thyroid Hormone Receptor-β (THR-β) modulators, which are under investigation for the treatment of metabolic diseases, also utilizes this compound as a starting material. Patent WO2020227549A1 alludes to its use in the preparation of such compounds.[5] While a detailed protocol for a specific reaction involving this starting material is not fully elaborated, its inclusion points to its utility in constructing the core structures of these modulators. The patent does provide ¹H NMR data for a downstream product, confirming the incorporation of the this compound-derived moiety.[2][5]

Logical Workflow for Synthetic Applications

The general workflow for the utilization of this compound in the synthesis of complex pharmaceutical agents can be summarized as follows:

Conclusion

This compound is a valuable and versatile intermediate in modern drug discovery and development. Its utility is demonstrated in the synthesis of a range of targeted therapeutics. While information on the intrinsic biological activity of this compound is scarce, its importance as a synthetic building block is well-documented in the patent literature. The experimental protocols and synthetic schemes presented herein provide a foundation for researchers and scientists to leverage this compound in the design and synthesis of novel pharmaceutical agents. Further research into the synthesis and applications of derivatives of this compound is likely to yield new classes of compounds with significant therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 4. WO2022171123A1 - Egfr degraders and methods of use - Google Patents [patents.google.com]

- 5. WO2020227549A1 - MODULATORS OF THR-β AND METHODS OF USE THEREOF - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3,3-dimethylindolin-2-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | N-H (Amide) |

| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H (H-4) |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Ar-H (H-6) |

| ~ 6.8 - 7.0 | Doublet | 1H | Ar-H (H-7) |

| ~ 1.3 - 1.5 | Singlet | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 | C=O (Amide Carbonyl) |

| ~ 140 - 145 | Ar-C (C-7a) |

| ~ 130 - 135 | Ar-C (C-5) |

| ~ 125 - 130 | Ar-CH (C-6) |

| ~ 115 - 120 | Ar-C (C-3a) |

| ~ 110 - 115 | Ar-CH (C-4) |

| ~ 108 - 112 | Ar-CH (C-7) |

| ~ 45 - 50 | C(CH₃)₂ (Quaternary Carbon) |

| ~ 25 - 30 | 2 x CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3100 | Medium, Sharp | N-H Stretch (Amide) |

| ~ 3000 - 2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~ 1720 - 1680 | Strong | C=O Stretch (Lactam) |

| ~ 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| ~ 1300 - 1000 | Medium | C-N Stretch |

| ~ 800 - 600 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 240/242 | ~ 1:1 | [M]⁺ (Molecular Ion) |

| 225/227 | Variable | [M - CH₃]⁺ |

| 197/199 | Variable | [M - CH₃ - CO]⁺ |

| 118 | Variable | [M - Br - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal or resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Biological Versatility of 5-Bromo-3,3-dimethylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, coupled with dimethyl substitution at the 3-position, gives rise to the 5-Bromo-3,3-dimethylindolin-2-one core. Derivatives of this core structure have garnered significant attention in drug discovery due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the anticancer and antimicrobial properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers and scientists in the field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-bromoindolin-2-one have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 5-bromoindolin-2-one derivatives has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 (23a-e) | |||

| 23c | A549 (Lung) | 3.103 | [1] |

| 23d | Skov-3 (Ovarian) | 3.721 | [1] |

| Series 2 (23f-q) | |||

| 23p | HepG2 (Liver) | 2.357 | [1] |

| 23p | A549 (Lung) | 3.012 | [1] |

| 23p | Skov-3 (Ovarian) | 2.874 | [1] |

| Series 3 (7c-d) | |||

| 7c | MCF-7 (Breast) | 7.17 | [2] |

| 7d | MCF-7 (Breast) | 2.93 | [2] |

| Sunitinib (Reference) | |||

| Sunitinib | HepG2 (Liver) | 31.594 | [1] |

| Sunitinib | A549 (Lung) | 49.036 | [1] |

| Sunitinib | Skov-3 (Ovarian) | 38.751 | [1] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many 5-bromoindolin-2-one derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

References

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

The Therapeutic Potential of 5-Bromoindole Compounds: A Technical Guide for Drug Development

Introduction: The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, often enhancing its biological activity and therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of 5-bromoindole derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications of 5-Bromoindole Derivatives

5-bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their primary mechanisms of action often involve the inhibition of critical protein kinases that drive oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

A substantial body of research has focused on the development of 5-bromoindole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][3] Dysregulation of these signaling pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[2][3] Novel 5-bromoindole-2-carboxylic acid derivatives, in particular, have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] The inhibition of EGFR and VEGFR-2 by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][4]

The in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 3a | EGFR | HepG2 (Liver) | Not Specified | [5] |

| A549 (Lung) | Not Specified | [5] | ||

| MCF-7 (Breast) | Not Specified | [5] | ||

| 5BDBIC | VEGFR-2 | Hep G2 (Liver) | 14.3 | [4] |

| Sorafenib (Standard) | VEGFR-2 | Hep G2 (Liver) | 6.2 | [4] |

| Compound 5 | EGFR | A549 (Lung) | 99.93 |

Disruption of the Mitotic Spindle

Certain indole derivatives, including those with a 5-bromo substitution, have been reported to exert their anticancer effects by disrupting the mitotic spindle, a crucial cellular structure for cell division.[1][6][7][8] This disruption prevents the proliferation, expansion, and invasion of cancer cells.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by 5-bromoindole derivatives in cancer.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 5-bromoindole derivatives.

Antimicrobial Applications

5-Bromoindole derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including both bacteria and fungi.[1] The presence of the bromine atom at the 5-position appears to be a key determinant of their antimicrobial properties.

Antibacterial Activity

Derivatives such as 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[9] Some of these compounds exhibit greater potency than standard antibiotics like gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[9] Halogenated indoles, as a broader class, also show promise against extensively drug-resistant Acinetobacter baumannii (XDRAB).[1]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 5-bromoindole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7a | E. coli | 0.35-1.25 | [9] |

| P. aeruginosa | 0.35-1.25 | [9] | |

| Compound 7b | E. coli | 0.35-1.25 | [9] |

| P. aeruginosa | 0.35-1.25 | [9] | |

| Compound 7c | E. coli | 0.35-1.25 | [9] |

| P. aeruginosa | 0.35-1.25 | [9] | |

| Compound 7g | K. pneumoniae | 0.35-1.25 | [9] |

| S. Typhi | 0.35-1.25 | [9] | |

| Compound 7h | K. pneumoniae | 0.35-1.25 | [9] |

| S. Typhi | 0.35-1.25 | [9] | |

| 6-bromoindole | XDRAB isolates | 64 | [1] |

Neuroprotective Potential

The therapeutic utility of 5-bromoindole compounds extends to the central nervous system, with emerging evidence suggesting their potential in the treatment of neurodegenerative diseases.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

5-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease and bipolar disorder.[10][11][12][13] The dysregulation of GSK-3 activity is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[12] The synthetic derivative of 6-bromoindirubin, 6-bromoindirubin-3'-oxime (BIO), has shown remarkable selective inhibition of GSK-3.[11]

Activation of the Nrf2-ARE Pathway

Indole derivatives have been shown to exert neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress, a common feature of neurodegenerative disorders.

The following diagram illustrates the role of GSK-3 in tau phosphorylation and its inhibition by 5-bromoindole derivatives.

Caption: Inhibition of GSK-3β by 5-bromoindole derivatives prevents tau hyperphosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-bromoindole compounds.

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common method for the synthesis of 5-bromo-1H-indole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[14][15][16]

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Methanol (96%)

-

Water

-

10% Hydrochloric acid solution

-

Sodium hydroxide

Procedure:

-

Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.[14][15][16]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[14][15][16]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 40°C.[14][15]

-

Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[14][15][16]

-

Filter the precipitate to obtain the solid 5-bromoindole-2-carboxylic acid.[15]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][17][18][19][20]

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well, depending on the cell line.[20] Incubate for 6 to 24 hours to allow for cell adherence and recovery.[20]

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18][20]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, until a purple precipitate is visible.[3][20]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][20]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to correct for background absorbance.[18]

Molecular Docking Protocol for EGFR/VEGFR-2 Inhibitors

Molecular docking studies are performed to predict the binding mode and affinity of 5-bromoindole derivatives within the ATP-binding pocket of EGFR and VEGFR-2.[2]

Workflow:

-

Receptor and Ligand Preparation:

-

Retrieve the crystal structure of the EGFR or VEGFR-2 tyrosine kinase domain from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR, 4ASE for VEGFR-2).[2]

-

Prepare the protein structure by removing water molecules and co-crystallized ligands.[2]

-

Generate and optimize the 3D structures of the 5-bromoindole derivatives.

-

-

Grid Generation and Molecular Docking:

-

Analysis:

-

Analyze the docking results based on the binding energy scores (in kcal/mol) and the interactions with key amino acid residues in the active site (e.g., Cys919, Asp1046, and Glu885 for VEGFR-2).[2]

-

Caption: A general workflow for molecular docking studies of 5-bromoindole derivatives.

Conclusion

5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and potentially neuroprotective agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. d-nb.info [d-nb.info]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. atcc.org [atcc.org]

Anticancer Properties of 5-Bromoindolin-2-one Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anticancer properties of various derivatives of the 5-bromoindolin-2-one scaffold. Extensive literature searches did not yield specific data on the 5-Bromo-3,3-dimethylindolin-2-one core. Therefore, this document summarizes the findings on closely related and synthetically relevant 5-bromoindolin-2-one analogs to provide a comprehensive overview of the current state of research in this area.

Introduction

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold has been a strategic approach in the development of potent anticancer agents. This modification can enhance the molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets. Various derivatives of 5-bromoindolin-2-one have been synthesized and evaluated, demonstrating significant potential in cancer therapy by targeting key oncogenic signaling pathways. This guide provides an in-depth overview of the quantitative anticancer activity, experimental methodologies, and mechanisms of action associated with these promising compounds.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various 5-bromoindolin-2-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI) percentages are summarized below.

Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 23c | A549 | Lung Adenocarcinoma | 3.103 | Sunitinib | 29.257 |

| 23d | Skov-3 | Ovarian Carcinoma | 3.721 | Sunitinib | 31.984 |

| 23p | HepG2 | Liver Carcinoma | 2.357 | Sunitinib | 31.594 |

| 23p | A549 | Lung Adenocarcinoma | 3.012 | Sunitinib | 49.036 |

| 23p | Skov-3 | Ovarian Carcinoma | 2.874 | Sunitinib | 32.596 |

Data sourced from studies on novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1][2][3]

Table 2: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 7c | MCF-7 | Breast Cancer | 7.17 ± 0.94 | Doxorubicin | 0.83 ± 0.11 |

| 7d | MCF-7 | Breast Cancer | 2.93 ± 0.47 | Doxorubicin | 0.83 ± 0.11 |

| 7d | A-549 | Lung Cancer | 9.57 ± 0.62 | Doxorubicin | 1.04 ± 0.13 |

| 12c | A-549 | Lung Cancer | 12.20 ± 1.54 | Doxorubicin | 1.04 ± 0.13 |

| 12d | MCF-7 | Breast Cancer | 13.92 ± 1.21 | Doxorubicin | 0.83 ± 0.11 |

Data sourced from studies on 1-benzyl-5-bromoindolin-2-one scaffolds connected to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety.[4][5]

Table 3: Growth Inhibition of (E)-5-bromo-3-(phenylimino)indolin-2-one Derivatives

| Compound | Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |

| 5c | HOP-92 | Lung Cancer | 43.19 |

| 5c | UO-31 | Renal Cancer | 21.18 |

| 5g | KM12 | Colon Cancer | 82.02 |

| Not Specified | K-562 | Leukemia | 61.04 |

Data sourced from studies on newly synthesized (E)-5-bromo-3-(phenylimino)indolin-2-one derivatives.[6]

Key Signaling Pathways and Mechanisms of Action

Derivatives of the 5-bromoindolin-2-one scaffold exert their anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[7] Several 5-bromoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][5] By blocking this pathway, these compounds can inhibit tumor-induced angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that regulates cell proliferation, and its aberrant activation is a hallmark of many cancers.[8] Inhibition of EGFR by 5-bromoindole derivatives can lead to cell cycle arrest and the induction of apoptosis.[8]

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific kinase inhibition, these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones significantly increase the number of cells in the sub-G1 phase and cause cell cycle arrest at the G2/M phase in MCF-7 cells.[4] This is often associated with the modulation of apoptotic markers such as caspases, Bax, and Bcl-2.[4][5]

Experimental Protocols

The evaluation of the anticancer properties of 5-bromoindolin-2-one derivatives typically involves a series of in vitro assays. A generalized workflow and the methodology for the most common assay are provided below.

General Experimental Workflow for Cytotoxicity Screening

Detailed Methodology: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, which is fundamental in determining the cytotoxic potential of novel compounds.[8]

-

Cell Seeding:

-

Human cancer cell lines are cultured in an appropriate medium, typically supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]

-

-

Compound Treatment:

-

The 5-bromoindolin-2-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds.

-

The plates are then incubated for a specified period, typically 48 to 72 hours.[8]

-

-

MTT Addition and Incubation:

-

After the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

-

A dose-response curve is generated by plotting cell viability against the compound concentration.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from this curve.

-

Conclusion

The 5-bromoindolin-2-one scaffold represents a highly promising framework for the design of novel anticancer agents. Derivatives of this core structure have demonstrated potent activity against a variety of cancer cell lines, operating through the inhibition of key oncogenic pathways such as VEGFR-2 and EGFR. The data presented in this guide highlight the significant potential of these compounds. Further research, including structural modifications to optimize potency and selectivity, as well as in vivo studies, is warranted to fully elucidate their therapeutic potential and advance them toward clinical applications. The exploration of substitutions at the 3-position, including the 3,3-dimethyl configuration, may yet yield novel compounds with unique and potent anticancer profiles.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Mechanism of Action of 5-Bromoindole Derivatives in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring often enhances biological activity, making 5-bromoindole derivatives a promising class of anticancer agents.[1] These compounds exhibit efficacy against a wide range of human cancer cell lines through multifaceted mechanisms of action.[1][2] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][3][4][5]

Key Anticancer Mechanisms of Action

5-Bromoindole derivatives exert their anticancer effects by targeting several critical cellular processes required for tumor growth and survival. Their action is often not limited to a single target but involves the disruption of multiple interconnected pathways.

Inhibition of Protein Kinases

Kinase signaling pathways are central to cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[6] 5-bromoindole derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

1.1.1 Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Aberrant activation of EGFR is a key driver in many cancers, including lung, breast, and liver cancer.[1][3] Certain novel 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[3][7] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[3][6] This inhibition ultimately leads to a decrease in cell proliferation and the induction of apoptosis.[1][3][7][8]

1.1.2 Other Kinases

Beyond EGFR, 5-bromoindole scaffolds are integral to inhibitors of other critical kinases:

-

RAF-MEK-ERK Pathway: The 5-bromo-7-azaindole scaffold is a key component of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[6]

-

Cyclin-Dependent Kinases (CDKs): 5-Bromoisatin derivatives have been investigated as CDK inhibitors, which are crucial for regulating cell cycle progression.[6]

-

VEGFR-2: Some N-benzyl-5-bromoindolin-2-one derivatives show inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[9]

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[1] Several 5-bromoindole derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle.[5][10][11] This interference with microtubule dynamics arrests cancer cells in the G2/M phase of the cell cycle, ultimately preventing cell proliferation and inducing apoptosis.[10] The colchicine binding site on β-tubulin is a common target for these compounds.[5][12]

Induction of Apoptosis

A common outcome of treatment with 5-bromoindole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through multiple mechanisms, primarily the intrinsic (mitochondrial) pathway.[3][4]

Key events in apoptosis induction include:

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is frequently observed.[10][13][14]

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from mitochondria, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-9.[4][9][15] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[15]

Cell Cycle Arrest

By interfering with key regulatory proteins, 5-bromoindole derivatives can halt the progression of the cell cycle at various checkpoints.[2][4]

-

G2/M Arrest: As mentioned, this is a direct consequence of tubulin polymerization inhibition.[10]

-

G0/G1 Arrest: Some derivatives induce arrest in the G0/G1 phase.[13][16] This is often associated with the downregulation of cyclins (D1, D2, D3, E) and cyclin-dependent kinases (CDK2, 4, 6) and the upregulation of CDK inhibitors like p21 and p27.[13][16]

-

S Phase Arrest: In some contexts, such as in colorectal cancer cells treated with 6-bromoisatin, an accumulation of cells in the S phase has been reported.[4]

Modulation of Transcription Factors

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival.[17][18][19] Specific small-molecule 5-bromoindole derivatives have been developed to target the DNA-binding domain of STAT3, inhibiting its function and suppressing the expression of its downstream target genes.[17]

-

NF-κB Inhibition: The transcription factor NF-κB plays a role in carcinogenesis and resistance to anticancer drugs.[20] The derivative 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation, suggesting its potential as a chemosensitizer.[20]

Quantitative Data Summary

The in vitro anticancer activity of 5-bromoindole derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cancer cell growth.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 5-Bromoindole Derivatives

| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-bromo-7-azaindolin-2-one derivatives | A549 (Lung) | 3.103 - 65.054 | [1][21] |

| 5-bromo-7-azaindolin-2-one (Compound 23p) | HepG2 (Liver) | 2.357 | [21] |

| 5-bromo-7-azaindolin-2-one (Compound 23p) | A549 (Lung) | 3.012 | [21] |

| 5-bromo-7-azaindolin-2-one (Compound 23p) | Skov-3 (Ovarian) | 2.645 | [21] |

| 5-Bromoindole-2-carboxamides | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [6] |

| 5-Bromoindole-2-carboxamides | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [6] |

| 5-Bromoindole-2-carboxamides | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [6] |

| Indole Phytoalexin Analogue (with 3-Br) | MCF-7 (Breast) | 0.46 | [10] |

| Indole Phytoalexin Analogue (with 3-Br) | A549 (Lung) | 0.21 | [10] |

| Indole Phytoalexin Analogue (with 3-Br) | HeLa (Cervical) | 0.32 | [10] |

| N-benzyl-5-bromoindolin-2-one (Compound 7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [9] |

| N-benzyl-5-bromoindolin-2-one (Compound 7d) | A-549 (Lung) | 9.57 ± 0.62 | [9] |

| Indole Arylsulfonylhydrazide (Compound 5f) | MCF-7 (Breast) | 13.2 | [22] |

| Indole Arylsulfonylhydrazide (Compound 5f) | MDA-MB-468 (Breast) | 8.2 | [22] |

Table 2: Effect of 5-Bromoindole Derivatives on Apoptotic Markers

| Derivative Class | Cell Line | Marker | Effect | Reference |

| N-benzylindolin-2-one (7d) | MCF-7 | Caspase-9 | Significant increase vs. control | [9] |

| N-benzylindolin-2-one (7d) | MCF-7 | Caspase-3 | Significant increase vs. control | [9] |

| N-benzylindolin-2-one (7d) | MCF-7 | Bax | Upregulation | [9] |

| N-benzylindolin-2-one (7d) | MCF-7 | Bcl-2 | Downregulation | [9] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Caspase-3 | ~540-560 pg/mL (significant increase) | [15] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 | Bax | Upregulation | [14] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 | Bcl-2/Bcl-x | Downregulation | [14] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of 5-bromoindole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative (typically in DMSO, serially diluted in medium) for a specified period (e.g., 48-72 hours).[1]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][6]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23]

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of the 5-bromoindole derivative for a set time (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes, typically while vortexing to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells in PBS and then stain with a solution containing Propidium Iodide (PI), a fluorescent intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for quantification of the cell population in each phase of the cell cycle.

Conclusion

5-Bromoindole and its derivatives represent a versatile and potent class of compounds with a broad spectrum of anticancer activities.[1] Their mechanisms of action are multifaceted, targeting key oncogenic pathways and cellular processes including kinase signaling, microtubule formation, apoptosis, and cell cycle progression.[1][3][4][6] The ability to inhibit multiple targets contributes to their efficacy against a range of cancer cell lines. The 5-bromo substitution on the indole scaffold is a key feature that often enhances therapeutic potential.[1][2] Continued research into the structure-activity relationships and mechanisms of action of these compounds is crucial for optimizing their design and translating their significant promise into clinical applications for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 13. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives | MDPI [mdpi.com]

- 14. ejh.it [ejh.it]

- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion [scholarworks.indianapolis.iu.edu]

- 18. Targeting STAT3 Enzyme for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]

- 20. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Discovery of Novel 5-Bromo-7-Azaindolin-2-One Derivatives as Potent Antitumor Agents: A Technical Guide

Abstract

This technical guide details the discovery and preclinical evaluation of a novel series of 5-bromo-7-azaindolin-2-one derivatives as promising antitumor agents. Building upon the structural framework of multi-kinase inhibitors like Sunitinib, these compounds have been rationally designed to enhance their cytotoxic efficacy against a panel of human cancer cell lines. This document provides a comprehensive overview of their synthesis, in vitro antitumor activity, and preliminary structure-activity relationships. Detailed experimental protocols for key biological assays are presented, alongside a summary of all quantitative data in structured tables for comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and research process. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The development of small molecule kinase inhibitors has revolutionized cancer therapy. Many of these agents target receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[1] Sunitinib, an indolin-2-one derivative, is a prime example of a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling compounds with this motif to bind to the ATP-binding site of various kinases.[3] Structural modifications of the indolin-2-one core have been a fertile ground for the discovery of new anticancer agents with improved potency and selectivity.[2]

This guide focuses on a novel series of 5-bromo-7-azaindolin-2-one derivatives. The introduction of a bromine atom at the 5-position offers a strategic point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[3] This work describes the synthesis and in vitro evaluation of these compounds against a panel of human cancer cell lines, demonstrating their potential as a new class of antitumor agents.

Data Presentation

The in vitro antitumor activity of the synthesized 5-bromo-7-azaindolin-2-one derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

Table 1: In Vitro Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives (23a-p) and Sunitinib (IC50, μM) [2]

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | A549 (Lung) | PANC-1 (Pancreatic) | Skov-3 (Ovarian) |

| 23a | 10.541 | 8.352 | 15.473 | 6.841 | 20.154 | 9.872 |

| 23b | 8.723 | 6.915 | 12.831 | 5.327 | 18.731 | 7.643 |

| 23c | 7.154 | 5.832 | 10.542 | 3.103 | 15.421 | 6.215 |

| 23d | 6.931 | 4.761 | 9.873 | 4.123 | 13.876 | 3.721 |

| 23e | 65.054 | 45.123 | >100 | 55.432 | >100 | 60.123 |

| 23f | 5.431 | 4.123 | 8.765 | 3.987 | 12.432 | 4.543 |

| 23g | 6.123 | 5.012 | 9.123 | 4.543 | 14.321 | 5.123 |

| 23h | 4.876 | 3.876 | 7.654 | 3.543 | 11.987 | 4.012 |

| 23j | 5.123 | 4.012 | 8.123 | 3.876 | 12.123 | 4.234 |

| 23k | 4.543 | 3.543 | 7.123 | 3.234 | 11.543 | 3.876 |

| 23p | 3.012 | 2.357 | 5.432 | 2.876 | 9.876 | 2.987 |

| Sunitinib | 29.257 | 31.594 | 45.765 | 49.036 | 65.606 | 35.432 |

Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety".[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the evaluation of the novel 5-bromo-7-azaindolin-2-one derivatives.

Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives

A representative synthetic scheme for the preparation of the target compounds is outlined below. The synthesis involves the condensation of 5-bromo-7-azaindolin-2-one with a substituted 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[2]

Caption: General synthetic scheme for 5-bromo-7-azaindolin-2-one derivatives.

General Procedure for the Synthesis of (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(substituted)-1H-pyrrole-3-carboxamides (23a-p):

-

A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 mmol), the appropriate N-substituted-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 mmol), and piperidine (0.2 mmol) in ethanol (20 mL) is heated at reflux for 8-12 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the target compound.[2]

In Vitro Antitumor Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol:

-

Cell Seeding: Human cancer cell lines (MCF-7, HepG2, HT-29, A549, PANC-1, and Skov-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 μM) and Sunitinib as a positive control. A vehicle control (DMSO) is also included. The plates are then incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[4]

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this novel series of 5-bromo-7-azaindolin-2-one derivatives is under further investigation, their structural similarity to Sunitinib suggests that they may act as multi-targeted tyrosine kinase inhibitors. A primary target for such compounds is often the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][5]

Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the putative point of inhibition.

Conclusion and Future Directions

This technical guide has summarized the discovery and initial evaluation of a novel series of 5-bromo-7-azaindolin-2-one derivatives as potent antitumor agents. The presented data demonstrates that several of these compounds exhibit superior in vitro cytotoxicity against a range of human cancer cell lines when compared to the established drug, Sunitinib.[2] The most active compounds from this series represent promising leads for further development.

Future work will focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds through kinase profiling, apoptosis, and cell cycle analysis.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in preclinical animal models, such as xenograft studies.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to assess their drug-like characteristics.

-

Structure-Activity Relationship (SAR) Optimization: Synthesizing further analogues to refine the structure for enhanced potency, selectivity, and pharmacokinetic properties.

The promising results outlined in this guide underscore the potential of the 5-bromo-7-azaindolin-2-one scaffold as a valuable template for the design of next-generation anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the class of substituted oxindoles. The oxindole scaffold is a prominent structural motif in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 5-position and two methyl groups at the 3-position of the indolin-2-one core significantly influences its physicochemical characteristics, thereby modulating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key signaling pathway relevant to its derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key properties of this compound are summarized below.